molecular formula C13H12BrNS B11838848 2-(Benzylthio)-5-bromo-3-methylpyridine

2-(Benzylthio)-5-bromo-3-methylpyridine

Cat. No.: B11838848
M. Wt: 294.21 g/mol
InChI Key: KSBCVGRWNQLUJN-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-bromo-3-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of the benzylthio group, bromine, and methyl group in the structure of this compound imparts unique chemical properties and reactivity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-bromo-3-methylpyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-5-bromo-3-methylpyridine with benzylthiol. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux temperature to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-bromo-3-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzylthio group to a thiol.

    Electrophilic Aromatic Substitution:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, reflux temperature.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature or elevated temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, room temperature or reflux temperature.

    Electrophilic Aromatic Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, room temperature or elevated temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various nucleophiles.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or dehalogenated pyridines.

    Electrophilic Aromatic Substitution: Substituted pyridines with electrophilic groups.

Scientific Research Applications

2-(Benzylthio)-5-bromo-3-methylpyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and functionalized pyridines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research is conducted to explore the compound’s potential as a therapeutic agent. It is investigated for its ability to interact with biological targets and pathways, leading to potential drug development.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is employed in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The benzylthio group and bromine atom play crucial roles in the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

2-(Benzylthio)-5-bromo-3-methylpyridine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    2-(Benzylthio)-5-methylpyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(Benzylthio)-5-chloro-3-methylpyridine: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    2-(Benzylthio)-3-methylpyridine: Lacks both the bromine and methyl groups, resulting in different chemical behavior and applications.

The presence of the bromine atom in this compound imparts unique reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-benzylsulfanyl-5-bromo-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNS/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBCVGRWNQLUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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